6-(4-n-Butylphenyl)-6-oxohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-n-Butylphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a butyl-substituted phenyl ring attached to a hexanoic acid chain with a ketone functional group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-n-Butylphenyl)-6-oxohexanoic acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-butylbenzene with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 6-(4-Butylphenyl)hexan-2-one.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce the ketone functional group at the sixth position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-n-Butylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 6-(4-Butylphenyl)hexanol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Carboxylic acids
Reduction: 6-(4-Butylphenyl)hexanol
Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring
Scientific Research Applications
6-(4-n-Butylphenyl)-6-oxohexanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and materials.
Mechanism of Action
The mechanism of action of 6-(4-n-Butylphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The ketone functional group can participate in various biochemical reactions, such as enzyme inhibition or activation. The aromatic ring may also interact with biological receptors, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-6-oxohexanoic acid: Lacks the butyl substitution on the phenyl ring.
6-(4-Methylphenyl)-6-oxohexanoic acid: Contains a methyl group instead of a butyl group on the phenyl ring.
6-(4-Ethylphenyl)-6-oxohexanoic acid: Contains an ethyl group instead of a butyl group on the phenyl ring.
Uniqueness
6-(4-n-Butylphenyl)-6-oxohexanoic acid is unique due to the presence of the butyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The butyl group may enhance the compound’s lipophilicity, affecting its solubility and interaction with biological membranes. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties.
Properties
IUPAC Name |
6-(4-butylphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-3-6-13-9-11-14(12-10-13)15(17)7-4-5-8-16(18)19/h9-12H,2-8H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCCJJFGEZGABNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.